1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine
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Overview
Description
1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
The synthesis of 1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzo[b]thiophene core through a palladium-catalyzed coupling reaction, followed by the construction of the imidazo[1,5-a]pyrazine ring system. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzo[b]thiophene ring, where halogen atoms can be replaced by nucleophiles like amines or thiols
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand for biological receptors, making it useful in drug discovery and development.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent due to its ability to interact with specific biological targets
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine can be compared with other heterocyclic compounds such as:
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core and exhibit similar biological activities.
Imidazo[1,5-a]pyrazine derivatives: These compounds have the imidazo[1,5-a]pyrazine ring system and are studied for their potential in medicinal chemistry.
Thiophene derivatives: These compounds are known for their applications in organic electronics and materials science .
Properties
Molecular Formula |
C18H16N4S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(1-benzothiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C18H16N4S/c19-17-16-15(13-4-5-14-12(10-13)6-9-23-14)21-18(11-2-1-3-11)22(16)8-7-20-17/h4-11H,1-3H2,(H2,19,20) |
InChI Key |
WBZPDKYVRCJFTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)SC=C5 |
Origin of Product |
United States |
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